molecular formula C17H17N3 B13606199 2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine

2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B13606199
M. Wt: 263.34 g/mol
InChI Key: VVELEQOGVUZOBZ-UHFFFAOYSA-N
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Description

2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the reaction of 3,5-diphenyl-1H-pyrazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    3,5-diphenyl-1H-pyrazole: A precursor in the synthesis of 2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine.

    1-phenyl-3,5-diphenyl-1H-pyrazole: Another pyrazole derivative with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of an ethanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H17N3

Molecular Weight

263.34 g/mol

IUPAC Name

2-(3,5-diphenyl-1H-pyrazol-4-yl)ethanamine

InChI

InChI=1S/C17H17N3/c18-12-11-15-16(13-7-3-1-4-8-13)19-20-17(15)14-9-5-2-6-10-14/h1-10H,11-12,18H2,(H,19,20)

InChI Key

VVELEQOGVUZOBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=CC=C3)CCN

Origin of Product

United States

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